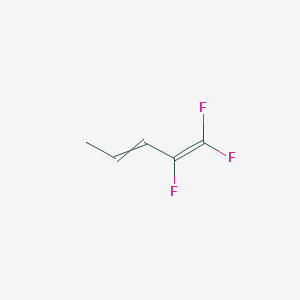

1,1,2-Trifluoropenta-1,3-diene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1,2-Trifluoropenta-1,3-diene is a fluorinated diene compound characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of a penta-1,3-diene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropenta-1,3-diene can be synthesized through several methods, including:

Halogenation and Dehydrohalogenation: Starting from a suitable penta-1,3-diene precursor, halogenation followed by dehydrohalogenation can introduce the fluorine atoms at the desired positions.

Organometallic Coupling Reactions:

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes followed by purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1,1,2-Trifluoropenta-1,3-diene undergoes various chemical reactions, including:

Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide, leading to different regioisomers depending on the reaction conditions.

Oxidation and Reduction: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups, while reduction reactions can remove fluorine atoms or reduce double bonds.

Substitution Reactions: Nucleophilic substitution reactions can replace fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Electrophiles: Hydrogen bromide, chlorine, and other halogens.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Addition Products: 1,2- and 1,4-addition products with halogens.

Oxidation Products: Alcohols, ketones, and aldehydes.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1,2-Trifluoropenta-1,3-diene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1,2-trifluoropenta-1,3-diene involves its interaction with various molecular targets and pathways:

Electrophilic Addition: The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles.

Radical Mechanisms: In certain reactions, radical intermediates may be formed, leading to unique reaction pathways and products.

Vergleich Mit ähnlichen Verbindungen

1,1,2-Trifluoropenta-1,3-diene can be compared with other similar compounds such as:

1,3-Butadiene: A non-fluorinated diene with similar reactivity but different chemical properties due to the absence of fluorine atoms.

1,1,1-Trifluoropenta-2,3-diene: A structural isomer with fluorine atoms at different positions, leading to different reactivity and applications.

Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from non-fluorinated and differently fluorinated dienes.

Biologische Aktivität

1,1,2-Trifluoropenta-1,3-diene is a fluorinated organic compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties based on diverse research findings.

Chemical Structure and Properties

This compound has a distinct structure characterized by the presence of three fluorine atoms and a diene functional group. The fluorination significantly influences its reactivity and interaction with biological systems.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against various bacterial strains using the disc diffusion method. The results demonstrated that the compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 mg/mL for some strains, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro studies tested its effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The compound inhibited fungal growth with an MIC ranging from 0.25 to 0.75 mg/mL.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 0.75 |

These findings suggest that the compound could be a candidate for developing antifungal agents .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated moderate antioxidant activity with IC50 values indicating its ability to scavenge free radicals effectively.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

The antioxidant activity may be attributed to the electron-withdrawing effects of the fluorine atoms which enhance the stability of radical intermediates .

Case Studies

Several case studies have been conducted to further understand the biological implications of this compound:

- Case Study on Antibacterial Efficacy : A comparative analysis was performed on the antibacterial efficacy of this compound against conventional antibiotics. The study found that while traditional antibiotics like ampicillin showed higher efficacy against certain strains, the diene compound provided a broader spectrum of activity against resistant strains .

- Case Study on Antifungal Applications : Another study explored the application of this compound in agricultural settings as a fungicide. Results indicated that it effectively reduced fungal infections in crops without significant phytotoxicity .

Eigenschaften

IUPAC Name |

1,1,2-trifluoropenta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINRQJQYVSIGAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=C(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393916 |

Source

|

| Record name | 1,1,2-trifluoropenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123812-85-1 |

Source

|

| Record name | 1,1,2-trifluoropenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.